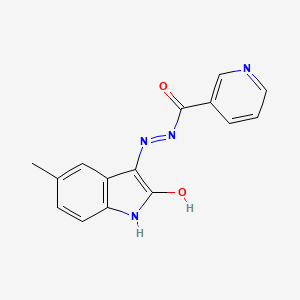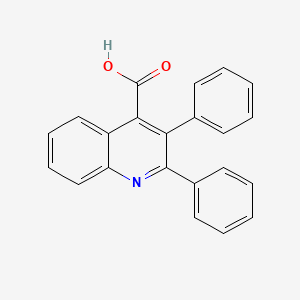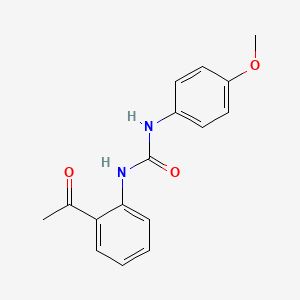![molecular formula C14H20N2O3 B5858829 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime, also known as MEMO, is a chemical compound that has been extensively studied for its potential use in scientific research. MEMO is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Wissenschaftliche Forschungsanwendungen
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit acetylcholinesterase without affecting other enzymes, making it a useful tool for studying the role of acetylcholine in various biological processes. 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been used to study the effects of acetylcholine on synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's.
Wirkmechanismus
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime binds to the active site of acetylcholinesterase and inhibits its activity by forming a reversible covalent bond with the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine levels can enhance synaptic transmission and plasticity, leading to improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has several advantages as a tool compound for scientific research. It is highly selective for acetylcholinesterase, allowing for specific manipulation of acetylcholine levels. It is also reversible, allowing for the control of acetylcholine levels over time. However, 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has some limitations as well. It has a relatively short half-life in vivo, limiting its usefulness for long-term studies. It also has poor water solubility, making it difficult to administer in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime. One area of interest is the role of acetylcholine in the regulation of sleep and wakefulness. 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been shown to improve wakefulness in animal models, suggesting that it may have potential as a treatment for sleep disorders. Another potential direction is the use of 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime in the treatment of neurodegenerative diseases such as Alzheimer's. 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been shown to improve cognitive function in animal models of Alzheimer's, and further research may lead to the development of new treatments for this devastating disease.
Synthesemethoden
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde. The aldehyde is first reacted with morpholine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is finally reacted with hydroxylamine to yield 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime.
Eigenschaften
IUPAC Name |
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(15-17)12-3-4-14(18-2)13(9-12)10-16-5-7-19-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTFSELSLXLGBO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)
![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)


